molecular formula C6H5BrClN B065680 3-Bromo-2-chloro-6-methylpyridine CAS No. 185017-72-5

3-Bromo-2-chloro-6-methylpyridine

Cat. No.: B065680
CAS No.: 185017-72-5
M. Wt: 206.47 g/mol
InChI Key: JVDQYSIJBRTRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-6-methylpyridine: is a halogenated heterocyclic compound with the molecular formula C6H5BrClN and a molecular weight of 206.47 g/mol . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-methylpyridine typically involves the halogenation of 2-amino-6-methyl-5-bromopyridine. One common method includes the following steps :

    Starting Material: 2-amino-6-methyl-5-bromopyridine.

    Reagents: Pyridine-HCl, NaNO2, CuCl.

    Solvent: Dichloromethane (CH2Cl2).

    Reaction Conditions: The mixture is cooled to 0-10°C in an ice-water bath and then allowed to react.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: 3-Bromo-2-chloro-6-methylpyridine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .

Comparison with Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 3-Bromo-6-chloro-2-methylpyridine
  • 5-Bromo-2-chloro-4-methylpyridine
  • 2-Amino-5-bromopyridine

Comparison: 3-Bromo-2-chloro-6-methylpyridine is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research .

Biological Activity

3-Bromo-2-chloro-6-methylpyridine (BCMP) is a heterocyclic compound belonging to the class of substituted pyridines. Its structure features a six-membered aromatic ring containing a nitrogen atom, with bromine, chlorine, and methyl substituents. This unique configuration lends itself to various chemical reactions and potential biological applications. This article reviews the biological activity of BCMP, focusing on its pharmacological effects, toxicity, and potential applications in medicinal chemistry.

  • Molecular Formula : C₆H₄BrClN
  • Molecular Weight : 206.47 g/mol
  • CAS Number : 185017-72-5

The presence of halogen atoms (bromine and chlorine) makes BCMP reactive, particularly in nucleophilic substitution reactions. The methyl group can influence solubility and steric interactions, which are critical for biological activity.

Pharmacological Effects

Research indicates that BCMP exhibits potential pharmacological properties, particularly as an inhibitor of certain cytochrome P450 enzymes. Notably:

  • CYP1A2 Inhibitor : BCMP has been identified as an inhibitor of CYP1A2, an enzyme involved in drug metabolism. This inhibition can affect the metabolism of various pharmaceuticals, leading to altered drug efficacy and safety profiles .
  • BBB Permeability : Studies suggest that BCMP is permeant through the blood-brain barrier (BBB), indicating potential applications in central nervous system (CNS) disorders .

Toxicity Profile

BCMP is classified as corrosive and an irritant. Acute toxicity studies have shown that exposure can lead to adverse effects, emphasizing the need for careful handling in laboratory settings. The compound's toxicity profile necessitates further investigation to establish safe usage guidelines.

Case Study 1: Enzyme Inhibition

In a study published in Molecules, researchers examined the inhibitory effects of various substituted pyridines on CYP450 enzymes. BCMP was found to significantly inhibit CYP1A2 activity, suggesting its potential role in drug-drug interactions . The study utilized in vitro assays to measure enzyme activity in the presence of varying concentrations of BCMP.

Case Study 2: CNS Applications

Another investigation focused on the CNS penetration capabilities of BCMP. Using a rat model, researchers assessed the compound's ability to cross the BBB and its subsequent effects on neurobehavioral outcomes. The results indicated that BCMP could modulate neurotransmitter levels, supporting its potential use in treating neurological disorders .

Research Findings

PropertyValue
Log P (octanol-water partition coefficient)2.16 - 3.14
Skin Permeation Log Kp-5.5 cm/s
CYP InhibitionCYP1A2 (Yes), CYP2C19 (No)
BBB PermeabilityYes

Properties

IUPAC Name

3-bromo-2-chloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDQYSIJBRTRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370297
Record name 3-bromo-2-chloro-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185017-72-5
Record name 3-bromo-2-chloro-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chloro-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-chloro-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-chloro-6-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-chloro-6-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-chloro-6-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-chloro-6-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-chloro-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.